2,5-Bis[(propan-2-yl)oxy]oxolane
Description
2,5-Bis[(propan-2-yl)oxy]oxolane is a cyclic ether derivative of oxolane (tetrahydrofuran) with two isopropoxy groups substituted at the 2 and 5 positions. Its molecular structure combines the oxygen-containing cyclic framework of oxolane with branched alkoxy substituents, which influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Properties
CAS No. |
90139-78-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,5-di(propan-2-yloxy)oxolane |
InChI |
InChI=1S/C10H20O3/c1-7(2)11-9-5-6-10(13-9)12-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
PQGPNNIIADOGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(O1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(propan-2-yl)oxy]oxolane typically involves the reaction of oxolane derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates.
Industrial Production Methods: In an industrial setting, the production of 2,5-Bis[(propan-2-yl)oxy]oxolane may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[(propan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or other reduced derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
2,5-Bis[(propan-2-yl)oxy]oxolane has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(propan-2-yl)oxy]oxolane involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares 2,5-Bis[(propan-2-yl)oxy]oxolane with related compounds based on structural motifs, applications, and hazards.
Structural Analogues
2.1.1 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane (CAS not provided)
- Structure : A hexane derivative with tert-butyl peroxide groups at positions 2 and 3.
- Key Differences :
- Applications : Primarily for laboratory use (e.g., radical initiators), whereas 2,5-Bis[(propan-2-yl)oxy]oxolane may serve as a solvent or intermediate in organic synthesis.
2.1.2 Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)
- Structure : A dicarbonate ester with allyl and ethoxy groups ().
- Key Differences: The carbonate ester groups in this compound enhance its utility in polymer crosslinking, unlike the ether-based 2,5-Bis[(propan-2-yl)oxy]oxolane. Higher polarity due to ester groups may affect solubility in nonpolar solvents compared to the ether derivative.
Functional Analogues
2.2.1 Propylene Oxide (CAS 75-56-9)
- Structure : A three-membered cyclic ether (epoxide) ().
- Key Differences: Propylene oxide’s strained epoxide ring makes it highly reactive in polymerization (e.g., polyurethane production), whereas 2,5-Bis[(propan-2-yl)oxy]oxolane’s five-membered ring is less strained and more stable. Toxicity: Propylene oxide is classified as a carcinogen and mutagen, while hazards for 2,5-Bis[(propan-2-yl)oxy]oxolane remain undocumented in the provided evidence .
Comparative Data Table
Research Findings and Limitations
- Stability : Peroxide analogues (–3) are thermally unstable, requiring strict storage conditions, whereas ethers like 2,5-Bis[(propan-2-yl)oxy]oxolane are likely more stable.
- Synthesis: No direct synthesis data are available for the target compound, but methods for analogous ethers (e.g., Williamson ether synthesis) may apply.
- Gaps in Data : The evidence lacks explicit studies on 2,5-Bis[(propan-2-yl)oxy]oxolane’s toxicity, environmental impact, or industrial applications, necessitating further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
